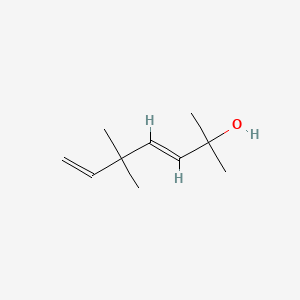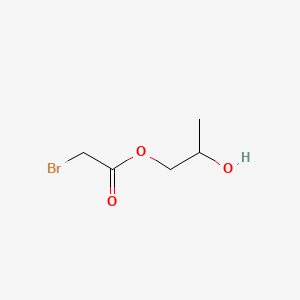
2-Hydroxypropyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl bromoacetate is an organic compound with the molecular formula C5H9BrO3. It is known for its role as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry. The compound is characterized by its bromoacetate group attached to a hydroxypropyl moiety, making it a versatile reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl bromoacetate can be synthesized through the esterification of 2-propanol with bromoacetic acid. This reaction typically occurs under acidic conditions, often using solvents like chloroform or acetone, and an acid catalyst such as dilute sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles, leading to the formation of different derivatives.
Esterification and Transesterification: The hydroxy group can participate in esterification reactions with carboxylic acids or transesterification with other esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Acid Catalysts: For esterification reactions, catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be formed.
Esters: When reacted with carboxylic acids, different esters are produced.
Scientific Research Applications
2-Hydroxypropyl bromoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl bromoacetate involves its reactivity due to the presence of both the bromo and hydroxy groups. The bromo group acts as a leaving group in substitution reactions, while the hydroxy group can participate in esterification and other reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical processes .
Comparison with Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: A hydroxyalkyl derivative used to enhance drug solubility.
2-Hydroxypropyl-α-cyclodextrin: Another cyclodextrin derivative with similar applications.
Uniqueness: 2-Hydroxypropyl bromoacetate is unique due to its dual functional groups, which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds that may lack such reactivity .
Properties
CAS No. |
4189-47-3 |
|---|---|
Molecular Formula |
C5H9BrO3 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
2-hydroxypropyl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO3/c1-4(7)3-9-5(8)2-6/h4,7H,2-3H2,1H3 |
InChI Key |
YLKMTQHJTPXQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)
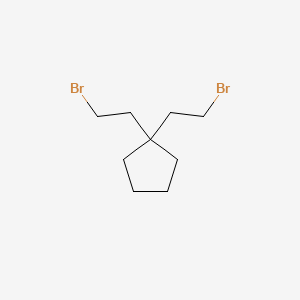
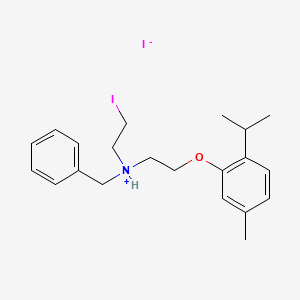

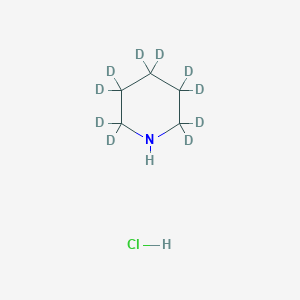
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

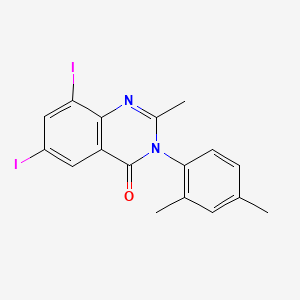
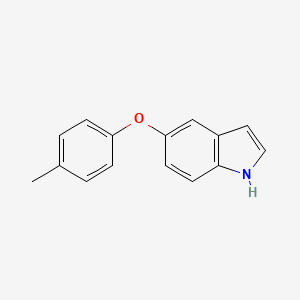

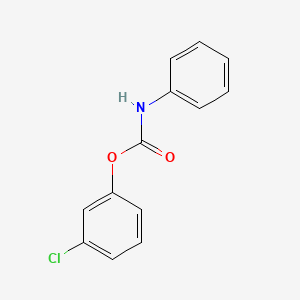
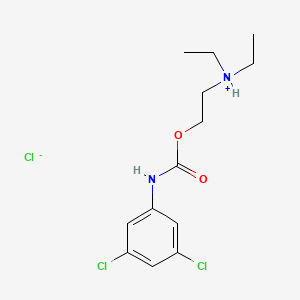
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
